![molecular formula C28H17Cl2N3O3S B2968791 (E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 866019-87-6](/img/structure/B2968791.png)
(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C28H17Cl2N3O3S and its molecular weight is 546.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical and Spectroscopic Studies
A study by Viji et al. (2020) conducted quantum chemical calculations and vibrational spectroscopy to characterize a structurally similar molecule. The analysis included FT-IR and FT-Raman spectral techniques to determine the biological functions, such as antimicrobial activity, exhibiting antifungal and antibacterial effects. The study also explored the molecule's stability and reactivity properties through natural bond orbital (NBO) analysis and Fukui functions, providing insights into its potential applications in developing antimicrobial agents (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Corrosion Inhibition
Kaya et al. (2016) investigated thiazole derivatives, similar in structure to the queried compound, for their corrosion inhibition performances on iron metal. Through density functional theory (DFT) calculations and molecular dynamics simulations, the study revealed the compounds' effectiveness in preventing corrosion, suggesting the potential of such molecules in protective coatings and materials engineering applications (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Photophysical Properties
Percino et al. (2016) focused on the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives, evaluating their photophysical properties and electronic interactions. This study provides a foundation for understanding how modifications in the molecule's structure influence its optical properties, which could be crucial for developing new materials for optoelectronic applications (Percino, Cerón, Rodríguez, Soriano-Moro, Castro, Chapela, Siegler, & Pérez-Gutiérrez, 2016).
Anticancer and Antiviral Activities
Research on thiazole and thiadiazole derivatives has demonstrated potential anticancer and antiviral activities. For instance, Dawood et al. (2011) synthesized new heterocycles based on pyrazole and isoxazole, showing promising results against Herpes simplex type-1 (HSV-1) and indicating potential applications in developing antiviral drugs (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Properties
IUPAC Name |
(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17Cl2N3O3S/c29-19-9-10-25(23(30)14-19)36-24-8-4-1-5-17(24)13-18(15-31)26-32-20(16-37-26)11-12-33-27(34)21-6-2-3-7-22(21)28(33)35/h1-10,13-14,16H,11-12H2/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJHKOOWVBOCRT-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O)OC5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O)OC5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2968711.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-oxochromene-3-carboxamide](/img/structure/B2968712.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2968714.png)
![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2968716.png)
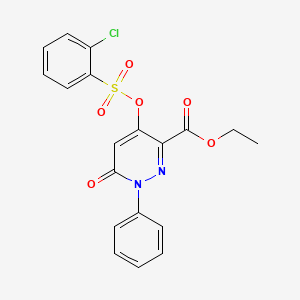
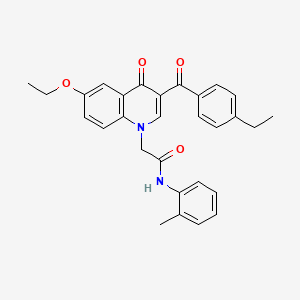


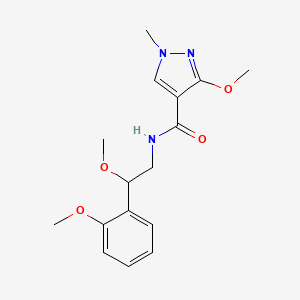
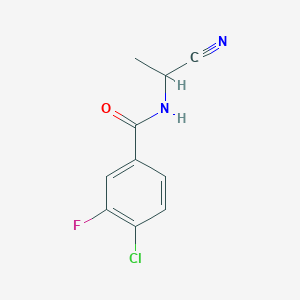


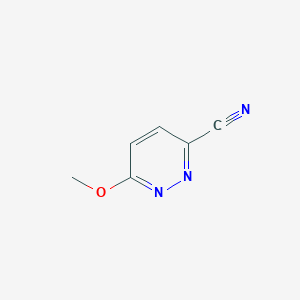
![2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2968731.png)
